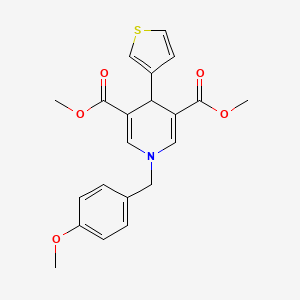
Dimethyl 1-(4-methoxybenzyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as calcium channel blockers in medicinal chemistry
Preparation Methods
The synthesis of 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclization of an aldehyde, a β-keto ester, and ammonia or an amine . The reaction conditions often include refluxing in an alcohol solvent such as ethanol or isopropanol. Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The methoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a calcium channel blocker, which can affect cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with calcium channels in biological systems. By blocking these channels, it can prevent the influx of calcium ions into cells, leading to various physiological effects such as vasodilation and reduced cardiac workload . The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and regulation.
Comparison with Similar Compounds
Similar compounds include other 1,4-dihydropyridines such as nifedipine, amlodipine, and felodipine. Compared to these, 3,5-DIMETHYL 1-[(4-METHOXYPHENYL)METHYL]-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has unique structural features like the thiophene ring and methoxyphenyl group, which may confer different pharmacological properties and applications .
Properties
Molecular Formula |
C21H21NO5S |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
dimethyl 1-[(4-methoxyphenyl)methyl]-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H21NO5S/c1-25-16-6-4-14(5-7-16)10-22-11-17(20(23)26-2)19(15-8-9-28-13-15)18(12-22)21(24)27-3/h4-9,11-13,19H,10H2,1-3H3 |
InChI Key |
SMNKTCOQJWBYKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CSC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















